5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Overview
Description
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is performed in water . This method is highly effective for forming the aryl-pyrimidine bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of ethanol as a solvent and room temperature conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyrimidine core.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ethanol, and various oxidizing or reducing agents. The conditions often involve room temperature reactions and the use of solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction performed. For example, oxidation reactions may yield oxides, while substitution reactions can result in modified derivatives of the original compound.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, pyridopyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition can halt the synthesis of RNA and DNA, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine: Known for its DHFR inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A novel compound with a similar methoxyphenyl group.
Uniqueness
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of methoxyphenyl and methylphenyl groups attached to a pyrrolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-6-5-7-16(12-14)25-13-18-19(21(26)24(3)22(27)23(18)2)20(25)15-8-10-17(28-4)11-9-15/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQRYYBDUMCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C3C(=C2C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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